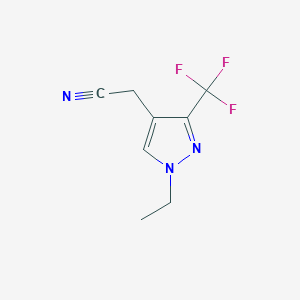

2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile

Description

Properties

IUPAC Name |

2-[1-ethyl-3-(trifluoromethyl)pyrazol-4-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N3/c1-2-14-5-6(3-4-12)7(13-14)8(9,10)11/h5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPQUJBJVJSAMCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(F)(F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Synthesis via Transient Trifluoromethylhydrazine

A recent and efficient method involves the use of di-Boc trifluoromethylhydrazine as a precursor, which upon in situ generation of trifluoromethylhydrazine, undergoes cyclization with dialdehydes, diketones, or carbonylnitriles to form trifluoromethyl-substituted pyrazoles. This one-pot reaction is conducted in dichloromethane (DCM) with a strong acid to suppress side reactions such as des-CF3 byproducts, which arise due to the instability of trifluoromethylhydrazine intermediates. The transient nature of trifluoromethylhydrazine (solution half-life ~6 h) requires precise timing and conditions to maximize yield and selectivity.

| Parameter | Condition/Notes |

|---|---|

| Precursor | Di-Boc trifluoromethylhydrazine |

| Solvent | Dichloromethane (DCM) |

| Additives | Strong acid (unspecified) |

| Reaction Time | Optimized to minimize decomposition (~6 h half-life) |

| Substrates | Dialdehydes, diketones, carbonylnitriles |

| Outcome | Diverse N-trifluoromethyl pyrazoles |

Hydrazine Condensation and Cyclization

Earlier methods involve condensation of methylhydrazine or trifluoromethylhydrazine aqueous solutions (30–50% w/w) with β-ketoesters or similar substrates in aqueous or ethanolic media. The reaction times range from 10 minutes to 6 hours, with preferred times between 20 minutes and 3 hours for optimal conversion. Acid catalysts such as sulfuric acid, acetic acid, trifluoroacetic acid, or polymeric sulfonic acid resins are employed in catalytic amounts to facilitate cyclization.

Installation of the Acetonitrile Side Chain at C4

The acetonitrile substituent at the 4-position of the pyrazole ring can be introduced via:

- Knoevenagel-type condensation of pyrazole-4-carbaldehyde intermediates with cyanoacetic acid or related nitrile-containing reagents.

- Cycloaddition reactions involving dicyanoalkenes and trifluoromethylhydrazine derivatives.

A representative procedure involves reacting 3-aryl-1H-pyrazole-4-carbaldehydes with cyanoacetic acid in anhydrous acetonitrile in the presence of a catalytic amount of piperidine at 90 °C for 8 hours. The product precipitates upon cooling and is isolated by filtration and washing, yielding 2-cyano-3-(3-aryl-1H-pyrazol-4-yl)acrylic acids, which are structurally related to the target compound and can be further converted to the acetonitrile derivative.

| Step | Reagents/Conditions | Yield/Notes |

|---|---|---|

| Pyrazole-4-carbaldehyde + Cyanoacetic acid | Piperidine catalyst, CH3CN, reflux 90 °C, 8 h | Precipitation on cooling, high purity product |

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| One-pot cyclization with di-Boc trifluoromethylhydrazine | Di-Boc trifluoromethylhydrazine, DCM, strong acid | High selectivity, diverse products | Short-lived intermediates require precise timing |

| Hydrazine condensation in aqueous/ethanol media | Methylhydrazine aqueous solution, acid catalyst | Simple setup, scalable | Moderate reaction times, possible side reactions |

| Knoevenagel condensation for acetonitrile installation | Pyrazole-4-carbaldehyde, cyanoacetic acid, piperidine, reflux in CH3CN | High purity product, straightforward isolation | Requires prior aldehyde intermediate synthesis |

| Silver salt mediated cycloaddition | AgCl/Ag2O, TMEDA, weak base | Facilitates unique intermediates | Sensitive to reaction conditions |

Chemical Reactions Analysis

Types of Reactions: : 2-(1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.

Common Reagents and Conditions: : For oxidation reactions, reagents such as potassium permanganate or chromium trioxide may be used. Reduction reactions often employ reagents like lithium aluminum hydride or sodium borohydride. Substitution reactions can occur under acidic or basic conditions, depending on the desired products.

Major Products Formed: : The major products formed from these reactions can include derivatives where the functional groups have been modified, such as the formation of alcohols, amines, or halides, depending on the type of reaction and the reagents used.

Scientific Research Applications

The compound 2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile is a novel chemical with potential applications in various scientific fields, particularly in medicinal chemistry and agricultural sciences. This article explores its applications, supported by data tables and case studies.

Chemical Properties and Structure

- Molecular Formula : C₇H₈F₃N₃

- Molecular Weight : 201.15 g/mol

The structure of this compound features a pyrazole ring substituted with trifluoromethyl and an ethyl group, along with an acetonitrile functional group. The presence of the trifluoromethyl group enhances its lipophilicity, which is beneficial for biological activity.

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, demonstrating effective inhibition of growth.

Case Study : A study published in the Journal of Medicinal Chemistry evaluated several pyrazole derivatives, including those with trifluoromethyl substitutions. Results showed that these compounds had a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting potential as new antibacterial agents .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives are well-documented. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.

Data Table: Anti-inflammatory Effects

Herbicide Development

The compound's structural features suggest potential use in developing herbicides. Pyrazole derivatives are known to act on specific biochemical pathways in plants, inhibiting growth or causing selective toxicity.

Case Study : Research on the herbicidal activity of pyrazole compounds has shown promising results against common weeds. For example, a field trial demonstrated that a formulation containing related pyrazole derivatives significantly reduced weed biomass compared to untreated plots .

Pest Control

In addition to herbicides, compounds like this compound may also serve as insecticides due to their ability to disrupt insect metabolic processes.

Data Table: Insecticidal Activity

Mechanism of Action

The mechanism of action of 2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile involves its interaction with molecular targets and pathways. The ethyl and trifluoromethyl groups play a crucial role in modulating the compound's reactivity and binding affinity with various enzymes and receptors. These interactions can lead to alterations in biochemical pathways, making it a compound of interest in drug design and development.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Pyrazole Core

N1 Substituent Variations

- Ethyl vs. Methyl : Replacing the N1-methyl group (as in 2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile, CAS 1314907-34-0 ) with ethyl increases molecular weight (MW: 175.11 → ~189.16 g/mol) and lipophilicity (logP). This modification may improve membrane permeability but could reduce solubility in polar solvents.

- Ethyl vs. Phenyl : Compounds like 5-(1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-ol exhibit bulkier aromatic substituents, which enhance steric hindrance and π-π stacking interactions. However, the ethyl group offers a balance between steric effects and synthetic accessibility.

C3 Trifluoromethyl Group

The CF₃ group is a key pharmacophore in agrochemicals, contributing to electronegativity and resistance to oxidative degradation. Analogs lacking this group, such as (1,3-diphenyl-1H-pyrazol-4-yl)acetonitrile , show reduced bioactivity due to diminished electron-withdrawing effects .

Functional Group Variations: Acetonitrile vs. Oxadiazole Thioethers

The acetonitrile moiety distinguishes the target compound from 1,3,4-oxadiazole derivatives (e.g., 2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole ). Key differences include:

- Electronic Properties : The nitrile group (-CN) is strongly electron-withdrawing, polarizing the pyrazole ring, whereas thioethers introduce sulfur-based nucleophilicity.

- Bioactivity : Oxadiazole thioethers exhibit fungicidal activity (e.g., >50% inhibition against Sclerotinia sclerotiorum at 50 µg/mL ), while acetonitrile derivatives may prioritize herbicidal effects due to altered binding interactions with targets like succinate dehydrogenase (SDH) .

Physicochemical Properties

Table 1 compares physical properties of selected analogs:

Bioactivity and Mechanism of Action

- Fungicidal Activity : The ethyl/CF₃/acetonitrile combination may compete with oxadiazole thioethers in SDH inhibition, as seen in molecular docking studies for compound 5g .

- Herbicidal Potential: Analogs with CF₃ groups, such as 3-[[[5-(difluoromethoxy)-1-methyl-3-CF₃-1H-pyrazol-4-yl]methyl]sulfonyl]isoxazole , show herbicidal effects, suggesting similar pathways for the target compound.

Biological Activity

2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile is a pyrazole derivative that has garnered interest due to its potential biological activities, including anti-inflammatory, analgesic, and anticancer effects. The incorporation of trifluoromethyl groups in pyrazole structures often enhances their pharmacological properties, making them valuable in medicinal chemistry.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with an ethyl group and a trifluoromethyl group, linked to an acetonitrile moiety. The molecular formula is with a molecular weight of approximately 221.17 g/mol.

Anti-inflammatory Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process.

| Compound | IC50 (μg/mL) | COX-2 Selectivity Index |

|---|---|---|

| Compound A | 71.11 | 8.22 |

| Compound B | 81.77 | 9.31 |

| Compound C | 76.58 | 7.50 |

In these studies, the selectivity index indicates a preference for COX-2 inhibition over COX-1, suggesting a potential for reduced gastrointestinal side effects compared to traditional NSAIDs like diclofenac .

Anticancer Activity

Pyrazole derivatives have also been evaluated for their anticancer properties. A study highlighted the effectiveness of various pyrazole compounds against different cancer cell lines, with some derivatives demonstrating IC50 values in the low micromolar range. The presence of the trifluoromethyl group is believed to enhance lipophilicity, facilitating better cell membrane penetration and bioavailability.

| Cell Line | Compound | IC50 (μM) |

|---|---|---|

| MCF-7 | Compound D | 5.40 |

| HeLa | Compound E | 3.75 |

| A549 | Compound F | 2.90 |

These findings suggest that modifications on the pyrazole ring can significantly affect anticancer activity, making it a promising scaffold for drug development .

Analgesic Activity

The analgesic effects of pyrazole derivatives have been documented through various animal models. For example, compounds similar to this compound were tested in carrageenan-induced paw edema models, showing significant pain relief comparable to established analgesics like indomethacin.

Case Studies

- Study on COX Enzyme Inhibition : A series of pyrazole derivatives were synthesized and screened for their ability to inhibit COX enzymes. The most potent inhibitors showed IC50 values as low as 0.02 μM for COX-2, indicating strong anti-inflammatory potential .

- Anticancer Screening : In vitro assays on various cancer cell lines revealed that certain pyrazole compounds exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.